

"spectroscopic analysis and comparison of fluorinated halobenzoates"

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Compound of Interest

Compound Name: Methyl 4-fluoro-3-iodobenzoate

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A Comparative Spectroscopic Analysis of Fluorinated Halobenzoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of a series of fluorinated halobenzoates. The objective is to offer a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-fluoro-4-halobenzoic acids, where the halogen is chlorine, bromine, or iodine.

Table 1: ^1H , ^{13}C , and ^{19}F NMR Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)
2-Chloro-4-fluorobenzoic acid	Aromatic H: 7.2-8.1[1]	Aromatic C, C-Cl, C-F, C-COOH: Specific shifts available[2]	Data not available
2-Bromo-4-fluorobenzoic acid	Data not available	Aromatic C, C-Br, C-F, C-COOH: Specific shifts available[3]	Data not available
2-Fluoro-4-iodobenzoic acid	Aromatic H: 7.65-7.88, COOH: 13.49 (broad) [4]	Data not available	Data not available

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
2-Chloro-4-fluorobenzoic acid	C=O stretch, C-F stretch, C-Cl stretch, O-H stretch, Aromatic C=C stretch[5]
2-Bromo-4-fluorobenzoic acid	Data not available
2-Fluoro-4-iodobenzoic acid	Data not available

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound	λ _{max} (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
2-Chloro-4-fluorobenzoic acid	Data not available	Data not available
4-Bromo-2-fluorobenzoic acid	Data not available	Data not available
2-Fluoro-4-iodobenzoic acid	Data not available	Data not available

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2-Chloro-4-fluorobenzoic acid	174[5]	Data not available
2-Bromo-4-fluorobenzoic acid	218, 220[6]	Data not available
2-Fluoro-4-iodobenzoic acid	267 (M+H)+[4]	Data not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the fluorinated halobenzoate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- **¹H NMR:** Acquire proton NMR spectra using a standard pulse sequence. Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
- **¹³C NMR:** Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
- **¹⁹F NMR:** Acquire fluorine NMR spectra. A wide spectral width may be necessary due to the large chemical shift dispersion of fluorine.[7] Use a suitable fluorine-containing reference standard if required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent

disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the IR spectrum in the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, aromatic C=C stretches, and the C-F and C-X (X = Cl, Br, I) stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the fluorinated halobenzoate in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

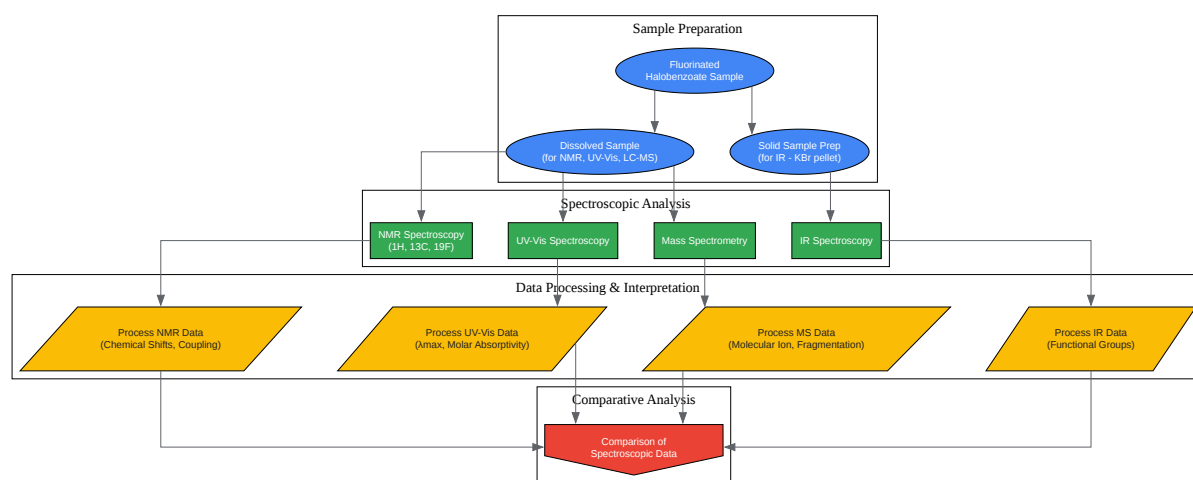
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used. For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a common choice.
- Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

- **Data Acquisition:** Acquire the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information.

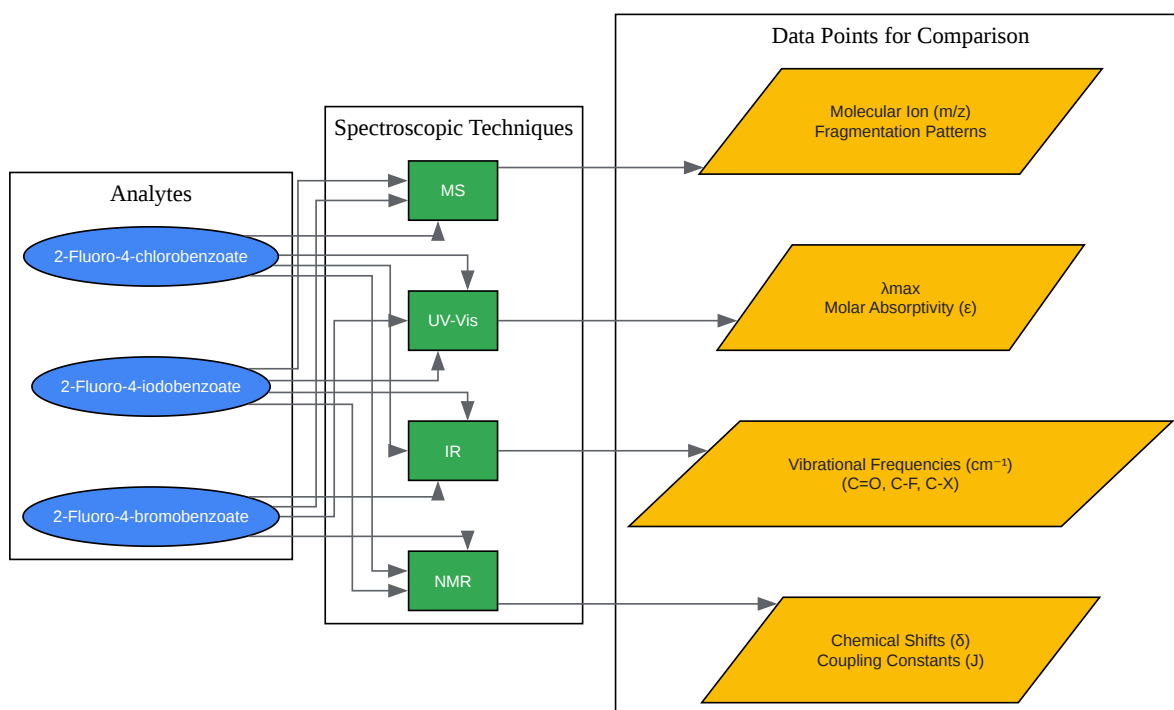
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of fluorinated halobenzoates.



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Caption: Workflow for Spectroscopic Analysis.



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